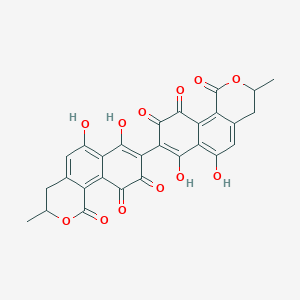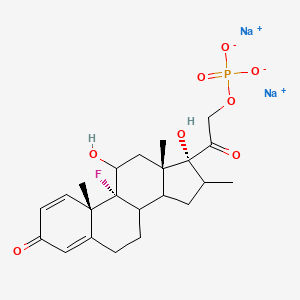
Dexadreson; Dexagel; Dexagro; Dexamethasone 21-(disodium phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexadreson, Dexagel, Dexagro, and Dexamethasone 21-(disodium phosphate) are various formulations of dexamethasone, a synthetic adrenal glucocorticoid with potent anti-inflammatory activity. Dexamethasone is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in veterinary medicine for managing acute inflammation and allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexamethasone 21-(disodium phosphate) is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve fluorination, hydroxylation, and phosphorylation. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired modifications on the steroid backbone .
Industrial Production Methods
Industrial production of dexamethasone 21-(disodium phosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms such as injectable solutions, tablets, and topical preparations .
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone 21-(disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include modified steroid derivatives with altered functional groups, which can exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Dexamethasone 21-(disodium phosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and gene expression.
Medicine: Extensively used in clinical research for treating inflammatory and autoimmune diseases, as well as in cancer therapy to manage side effects.
Industry: Utilized in the development of pharmaceutical formulations and veterinary products
Wirkmechanismus
Dexamethasone 21-(disodium phosphate) exerts its effects by binding to specific nuclear steroid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The compound also interferes with NF-kB activation and apoptotic pathways, contributing to its anti-inflammatory and immunosuppressive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but less potent than dexamethasone.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but with a shorter duration of action.
Betamethasone: A synthetic glucocorticoid similar to dexamethasone, often used in dermatological applications.
Uniqueness
Dexamethasone 21-(disodium phosphate) is unique due to its high potency, long duration of action, and ability to be formulated into various dosage forms. Its strong anti-inflammatory and immunosuppressive effects make it a valuable compound in both human and veterinary medicine .
Eigenschaften
Molekularformel |
C22H28FNa2O8P |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
disodium;[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12?,15?,16?,17?,19-,20-,21-,22-;;/m0../s1 |
InChI-Schlüssel |
PLCQGRYPOISRTQ-ITNNUACLSA-L |
Isomerische SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


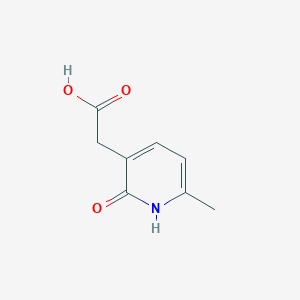
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
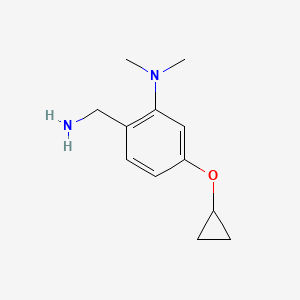

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

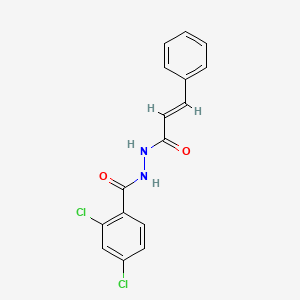
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
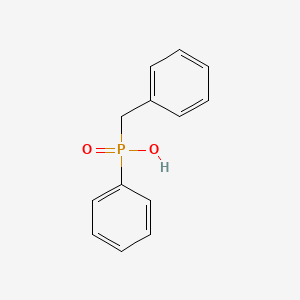
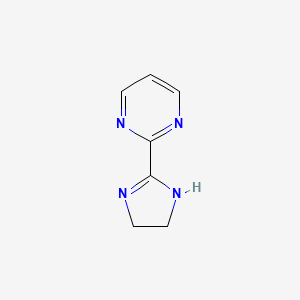

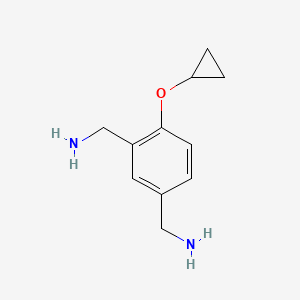
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
